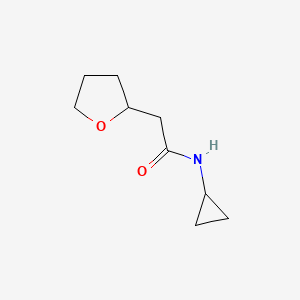![molecular formula C12H10ClNO B6496832 3-[(2-chlorophenoxy)methyl]pyridine CAS No. 1458418-99-9](/img/structure/B6496832.png)
3-[(2-chlorophenoxy)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “3-[(2-chlorophenoxy)methyl]pyridine” are not available, related compounds such as pyridines can be synthesized through various methods. For instance, one method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature .Applications De Recherche Scientifique
3-[(2-chlorophenoxy)methyl]pyridine has been widely used in scientific research due to its unique chemical structure. It has been used as a building block for the synthesis of various compounds, such as pharmaceuticals, agricultural chemicals, and dyes. Additionally, it has been used in the synthesis of organic light-emitting diodes, as a catalyst for the synthesis of polymers, and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[(2-chlorophenoxy)methyl]pyridine is not fully understood. However, it is believed that the compound acts as a proton acceptor, which can facilitate the transfer of protons from one molecule to another. Additionally, it is believed to act as a Lewis base, which can bind to electron-rich species and facilitate the formation of chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound may have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. Additionally, it has been suggested that the compound may have an effect on the metabolism of certain drugs, such as warfarin and phenytoin.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-[(2-chlorophenoxy)methyl]pyridine in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and it is stable in the presence of acids and bases. Additionally, it has a relatively low toxicity, making it safe to use in laboratory experiments. However, the compound is not soluble in water, and it is not suitable for use in biological systems.
Orientations Futures
The future of 3-[(2-chlorophenoxy)methyl]pyridine is promising, as the compound has a wide range of potential applications in scientific research. It could be used as a building block for the synthesis of new compounds, or as a reagent in chemical reactions. Additionally, it could be used to study the biochemical and physiological effects of the compound, or to develop new drugs or agricultural chemicals. Finally, it could be used to develop new organic light-emitting diodes or catalysts for the synthesis of polymers.
Méthodes De Synthèse
3-[(2-chlorophenoxy)methyl]pyridine can be synthesized in a two-step process. In the first step, 2-chlorophenol is reacted with sodium hydroxide to form 2-chlorophenoxide. The second step involves the reaction of 2-chlorophenoxide with pyridine in the presence of an acid catalyst, such as sulfuric acid, to form this compound. This method is relatively simple and inexpensive, and can be used to synthesize large quantities of the compound.
Propriétés
IUPAC Name |
3-[(2-chlorophenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWGODVPFCAGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)
![2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6496774.png)
![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496792.png)
![5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6496813.png)
![2-[benzyl(methyl)amino]cyclopentan-1-ol](/img/structure/B6496814.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6496817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B6496818.png)
![3-[(2-fluorophenoxy)methyl]pyridine](/img/structure/B6496830.png)
![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)

![4-[(3-fluorophenoxy)methyl]pyridine](/img/structure/B6496839.png)
![4-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496845.png)
![4-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6496846.png)